

Evaluating the Therapeutic Window of SK-216 in Preclinical Models: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for **SK-216**, a small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), alongside other notable PAI-1 inhibitors, tiplaxtinin and TM5275. Elevated PAI-1 levels are associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cancer research and drug development.

Disclaimer: Quantitative preclinical toxicity data, such as the maximum tolerated dose (MTD) or LD50, for **SK-216** is not publicly available. This absence of data precludes a definitive evaluation of its therapeutic window and a direct quantitative comparison with alternative compounds. The following guide is based on the available preclinical efficacy data.

Comparative Efficacy of PAI-1 Inhibitors

The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose. While efficacy data for **SK-216** in preclinical cancer models is available, the lack of toxicity data prevents the calculation of a therapeutic index. For comparison, preclinical data for tiplaxtinin and TM5275 are presented.

Table 1: In Vivo Efficacy of **SK-216** in Murine Cancer Models



Cancer Model	Treatment	Dosing Schedule	Key Findings	Reference
Lewis Lung Carcinoma (subcutaneous)	SK-216	Oral administration	Reduced tumor size and angiogenesis	[1]
B16 Melanoma (intravenous injection)	SK-216	Oral administration	Reduced extent of metastases	[1]

Table 2: Comparative In Vitro Efficacy of PAI-1 Inhibitors

Compound	Cell Line	Cancer Type	IC50 (µM)	Reference
SK-216	Data Not Available	-	-	-
Tiplaxtinin (PAI- 039)	T24	Bladder Cancer	Not Reported	-
HeLa	Cervical Cancer	Not Reported	-	
TM5275	HT1080	Fibrosarcoma	40.5	-
HCT116	Colorectal Carcinoma	60.3	-	
MDA-MB-231	Breast Cancer	26.5	-	
Daoy	Medulloblastoma	20.3	-	_
Jurkat	T-cell Leukemia	15.4	-	

Table 3: Comparative In Vivo Efficacy of PAI-1 Inhibitors in Xenograft Models



Compound	Cancer Model	Dosing Regimen	Outcome	Reference
SK-216	Lewis Lung Carcinoma, B16 Melanoma	Not specified in detail	Reduced tumor growth and metastasis	[1]
Tiplaxtinin (PAI- 039)	T24 Bladder Cancer Xenograft	5 and 20 mg/kg, oral gavage	Significant reduction in tumor volume	-
HeLa Cervical Cancer Xenograft	5 and 20 mg/kg, oral gavage	Markedly reduced tumor growth	-	
TM5275	HT1080 Fibrosarcoma Xenograft	20 mg/kg daily, oral	Trend of decreased tumor growth (not statistically significant)	-
HCT116 Colorectal Carcinoma Xenograft	20 mg/kg daily, oral	No significant effect on tumor growth	-	

Note on Tiplaxtinin: While showing preclinical efficacy, the clinical development of tiplaxtinin was halted due to safety concerns, underscoring the critical importance of a favorable therapeutic window for PAI-1 inhibitors.

Experimental Protocols

Subcutaneous Tumor Model (for SK-216)

- Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells were used.
- Animal Model: Wild-type mice.
- Procedure:



- Cells were implanted subcutaneously into the mice.
- SK-216 was administered orally.
- Tumor size was monitored and measured regularly.
- At the end of the study, tumors were excised for further analysis, including assessment of angiogenesis.[1]

Metastasis Model (for SK-216)

- Cell Lines: Lewis lung carcinoma (LLC) and B16 melanoma cells.
- Animal Model: Wild-type mice.
- Procedure:
 - Cells were injected intravenously into the tail vein of the mice.
 - SK-216 was administered orally.
 - The extent of metastases in relevant organs (e.g., lungs) was evaluated at the end of the study.[1]

In Vitro Cell Viability Assay (for TM5275)

- Cell Lines: Various human cancer cell lines (e.g., HT1080, HCT116).
- Procedure:
 - Cells were seeded in 96-well plates.
 - After 24 hours, cells were treated with increasing concentrations of the PAI-1 inhibitor.
 - Following a 72-hour incubation, cell viability was assessed using a luminescent cell viability assay.
 - The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

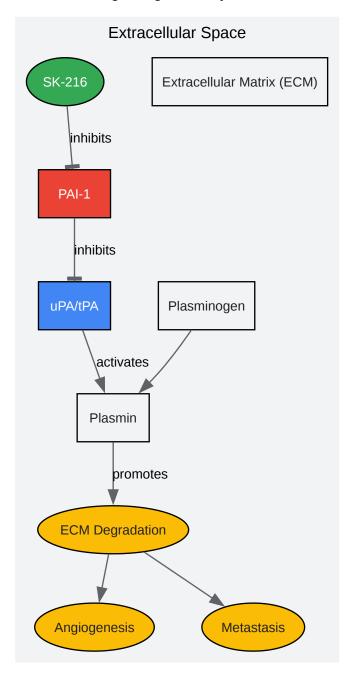


Human Tumor Xenograft Model (for Tiplaxtinin and TM5275)

- Cell Lines: Various human cancer cell lines (e.g., T24, HeLa, HT1080, HCT116).
- Animal Model: Immunocompromised mice (e.g., nude mice).
- Procedure:
 - Human cancer cells were implanted subcutaneously into the mice.
 - When tumors reached a palpable size, mice were randomized into control and treatment groups.
 - The PAI-1 inhibitor or vehicle was administered (e.g., daily oral gavage).
 - Tumor volume was measured regularly using calipers.
 - At the end of the study, tumors were excised for analysis of apoptosis and angiogenesis.

Visualizations





PAI-1 Signaling Pathway in Cancer

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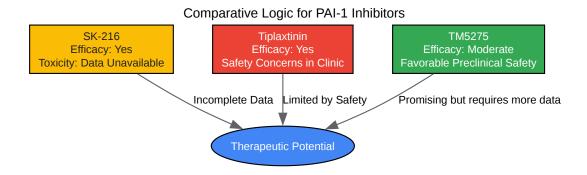
Caption: PAI-1 inhibits uPA/tPA, preventing plasmin generation and ECM degradation, thereby promoting cancer progression. **SK-216** inhibits PAI-1, restoring plasmin activity.

Efficacy Studies In Vitro Efficacy (IC50 in cancer cell lines) In Vivo Efficacy (Tumor growth inhibition in xenograft models) Toxicity Studies Acute Toxicity Study (LD50) Maximum Tolerated Dose (MTD) Study Evaluation Therapeutic Window Determination

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Caption: Workflow for determining the therapeutic window, requiring both efficacy and toxicity data.





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Caption: Logical comparison of PAI-1 inhibitors based on available preclinical and clinical information.

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References

- 1. sktools.com [sktools.com]
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